molecular formula C8H20Cl2N2 B1500006 2-Isobutylpiperazine dihydrochloride CAS No. 859140-29-7

2-Isobutylpiperazine dihydrochloride

Cat. No.: B1500006
CAS No.: 859140-29-7
M. Wt: 215.16 g/mol
InChI Key: QYTGHACPXVRWBK-UHFFFAOYSA-N
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Description

2-Isobutylpiperazine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of piperazine, a versatile organic compound used in various scientific and industrial applications. This compound is known for its potential use in pharmaceuticals and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutylpiperazine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isobutylamine with piperazine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include purification steps to obtain a high-purity final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylpiperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various alkyl halides can be used for substitution reactions.

Major Products Formed: The reactions can yield different products depending on the reagents and conditions used. For example, oxidation may produce corresponding oxides, while substitution reactions can lead to the formation of alkylated derivatives.

Scientific Research Applications

2-Isobutylpiperazine dihydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various medical conditions.

  • Industry: Employed in the production of pharmaceuticals and other chemical products.

Mechanism of Action

2-Isobutylpiperazine dihydrochloride is similar to other piperazine derivatives, such as 2-methylpiperazine dihydrochloride and 2-ethylpiperazine dihydrochloride. it is unique in its structure and potential applications. The presence of the isobutyl group distinguishes it from other piperazine compounds, potentially leading to different chemical and biological properties.

Comparison with Similar Compounds

  • 2-Methylpiperazine dihydrochloride

  • 2-Ethylpiperazine dihydrochloride

  • 2-Propylpiperazine dihydrochloride

This comprehensive overview provides a detailed understanding of 2-Isobutylpiperazine dihydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-methylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-7(2)5-8-6-9-3-4-10-8;;/h7-10H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTGHACPXVRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660840
Record name 2-(2-Methylpropyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859140-29-7
Record name 2-(2-Methylpropyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isobutylpiperazine dihydrochloride
Reactant of Route 2
2-Isobutylpiperazine dihydrochloride
Reactant of Route 3
2-Isobutylpiperazine dihydrochloride
Reactant of Route 4
2-Isobutylpiperazine dihydrochloride
Reactant of Route 5
2-Isobutylpiperazine dihydrochloride
Reactant of Route 6
2-Isobutylpiperazine dihydrochloride

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